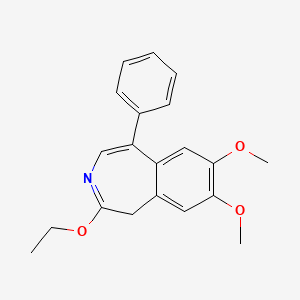
2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine is a chemical compound belonging to the benzazepine class Benzazepines are heterocyclic compounds characterized by a seven-membered ring containing nitrogen This particular compound is notable for its unique structure, which includes ethoxy, dimethoxy, and phenyl groups attached to the benzazepine core
Preparation Methods
The synthesis of 2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-phenylpropan-1-amine with ethyl chloroformate followed by cyclization using trifluoromethanesulfonic acid can yield the desired benzazepine derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: The compound’s unique properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine can be compared with other benzazepine derivatives to highlight its uniqueness. Similar compounds include:
1-Benzazepines: Differ in the position of the benzene ring attachment.
2-Benzazepines: Have different substituents on the azepine ring.
3-Benzazepines: Vary in the nature and position of functional groups.
The presence of ethoxy and dimethoxy groups in this compound distinguishes it from other benzazepines, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
78533-16-1 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine |
InChI |
InChI=1S/C20H21NO3/c1-4-24-20-11-15-10-18(22-2)19(23-3)12-16(15)17(13-21-20)14-8-6-5-7-9-14/h5-10,12-13H,4,11H2,1-3H3 |
InChI Key |
GRWQQZFMZNLDKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















